N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide
Description
N-[(5-Chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic small molecule characterized by a cyanoacrylamide backbone substituted with a 5-chlorothiophene methyl group and a furan-2-yl moiety. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (furan, thiophene) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-17(9-12-4-5-13(15)20-12)14(18)10(8-16)7-11-3-2-6-19-11/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJMWPGVHOPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)C(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyanoacrylamide Derivatives with Varied Aromatic Substituents
Several compounds share the 2-cyano-3-(heteroaryl)prop-2-enamide core but differ in substituents, impacting their biological activity and physicochemical profiles:
AGK2 (SIRT2 Inhibitor)
- Structure: (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide
- AGK2 is a potent SIRT2 inhibitor (IC₅₀ = 3.5 μM) with applications in neurodegenerative disease research .
- Comparison : Unlike the target compound’s chlorothiophene group, AGK2’s dichlorophenyl substitution may confer higher metabolic stability but lower solubility.
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide
- Structure : Features a hydroxynaphthyl group instead of furan/thiophene.
- Key Features : The bulky naphthyl group increases molecular weight (279.33 g/mol) and may influence π-π stacking interactions in biological targets .
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Structure : Incorporates a nitro-functionalized phenyl group on the furan ring.
Table 1: Structural and Functional Comparison of Cyanoacrylamide Derivatives
1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
Compounds bearing thiadiazole or oxadiazole rings with cyanoacrylamide side chains exhibit distinct pharmacological profiles:
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c)
- Structure: Combines a thiadiazole ring with the cyanoacrylamide-furan group.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Oxadiazole core with furan and sulfamoyl groups.
- Key Features : Demonstrates antifungal activity against C. albicans by inhibiting thioredoxin reductase .
Comparison : The target compound lacks the thiadiazole/oxadiazole ring system, which in 7c and LMM11 provides rigidity and hydrogen-bonding sites for target engagement. This structural difference may reduce the target compound’s affinity for enzymes like thioredoxin reductase.
Biological Activity
N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic organic compound notable for its potential biological activities. The compound exhibits a complex structure that combines thiophene, furan, and cyano functionalities, which are often associated with diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Molecular Formula: CHClNO
Molecular Weight: 273.68 g/mol
IUPAC Name: N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-N-methylprop-2-enamide
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-cancer agent and its interactions with specific biological targets.
The mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation. The presence of the cyano group and the thiophene ring enhances the compound's ability to interact with biological macromolecules, leading to potential therapeutic effects.
Anticancer Activity
-
In Vitro Studies:
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The IC values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .
-
Mechanistic Insights:
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 |
| Protein Kinase B (Akt) | Non-competitive | 25 |
These findings suggest that this compound may have applications beyond oncology, potentially influencing inflammatory responses and metabolic disorders .
Case Studies
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Case Study on Breast Cancer:
- In a preclinical model, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a novel therapeutic agent in breast cancer treatment .
- Case Study on Lung Cancer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
